Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate
Description
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a carbamoyl amino group at the 2-position of the benzene ring, substituted with a 3,4-dichlorophenyl moiety. The compound is structurally related to 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid (), differing only by the esterification of the carboxylic acid group to a methyl ester. This modification enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C15H12Cl2N2O3 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-14(20)10-4-2-3-5-13(10)19-15(21)18-9-6-7-11(16)12(17)8-9/h2-8H,1H3,(H2,18,19,21) |
InChI Key |
UKBOZPMNFQPXGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves a carbodiimide-mediated coupling between methyl 2-aminobenzoate and 3,4-dichlorophenyl isocyanate. This approach leverages N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, with 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) as activators.
Typical Reaction Conditions
-
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Time: 12–24 hours
Mechanistic Insights
The reaction proceeds via in situ formation of an active ester intermediate, which reacts with the aromatic amine to form the urea linkage. DCC facilitates the dehydration step, while HOBt suppresses racemization and side reactions.
| Reagent | Role | Optimal Molar Ratio |
|---|---|---|
| DCC | Coupling agent | 1.2 eq |
| HOBt | Activator | 1.1 eq |
| 3,4-Dichlorophenyl isocyanate | Electrophile | 1.0 eq |
Post-reaction purification typically involves aqueous workup (e.g., 5% citric acid and sodium bicarbonate washes) followed by recrystallization from ethanol/water.
Mixed Carbonate Method
An alternative route employs phosgene substitutes such as triphosgene or di(1H-imidazol-1-yl)methanone (CDI) to generate a reactive carbonate intermediate. This method avoids handling toxic isocyanates directly and is preferred for large-scale synthesis.
Procedure Overview
-
Carbonate Formation: Methyl 2-aminobenzoate reacts with triphosgene in dichloromethane (DCM) at −10°C to form the mixed carbonate.
-
Nucleophilic Attack: 3,4-Dichloroaniline is introduced, leading to urea bond formation via nucleophilic substitution.
Key Advantages
-
Higher functional group tolerance compared to isocyanate routes.
-
Reduced side products (e.g., biuret formation).
Limitations
-
Requires strict temperature control (−10°C to 0°C) to prevent decomposition.
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents describe continuous flow reactors for large-scale production, emphasizing reduced reaction times and improved safety.
Optimized Parameters
-
Residence Time: 8–10 minutes
-
Temperature: 50–60°C
-
Catalyst: Heterogeneous silica-supported DCC
Economic and Safety Benefits
-
Minimized solvent usage (50% reduction vs. batch processes).
-
Real-time monitoring reduces byproduct formation.
Crystallization and Purification
Industrial batches employ anti-solvent crystallization using n-heptane to precipitate the product. Purity exceeding 99.5% is achieved through iterative recrystallization.
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Purity (%) | 98.2 | 99.7 |
| Throughput (kg/day) | 50 | 150 |
| Solvent Waste (L/kg) | 12 | 4 |
Comparative Analysis of Methods
Yield and Scalability
Environmental Impact
-
Solvent Usage: Flow systems reduce DMF consumption by 70% compared to batch.
-
Waste Generation: Carbodiimide methods produce stoichiometric amounts of dicyclohexylurea (DCU), requiring specialized disposal.
Emerging Methodologies
Enzyme-Catalyzed Synthesis
Preliminary studies explore lipase and urease enzymes for urea bond formation under aqueous conditions. While yields remain low (30–40%), this approach aligns with green chemistry principles.
Challenges
-
Enzyme denaturation in organic solvents.
-
Longer reaction times (48–72 hours).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmaceutical Analogs
BD 1008 and BD 1047
- BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide ().
- BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide ().
- Comparison: Both BD 1008 and BD 1047 share the 3,4-dichlorophenyl group but incorporate ethylamine chains with pyrrolidinyl or dimethylamino substituents. These compounds are sigma receptor ligands, with BD 1008 showing high affinity for σ₁ receptors . In contrast, Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate lacks the basic amine functionality, suggesting divergent biological targets. Its carbamoyl amino group may confer activity as a protease or kinase inhibitor, though specific data are unavailable.
3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic Acid
Agrochemical Analogs
Sulfonylurea Herbicides ()
- Metsulfuron Methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
- Ethametsulfuron Methyl: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
- Comparison: These herbicides feature a sulfonylurea bridge and triazine ring, targeting acetolactate synthase (ALS) in plants. this compound lacks the sulfonylurea and triazine moieties, suggesting a different mode of action. However, the methyl benzoate core and dichlorophenyl group may contribute to herbicidal activity through alternative pathways, such as disrupting cell wall synthesis or oxidative phosphorylation.
Methyl 2-((4-((3,4-Dichlorophenyl)thio)-3-nitrobenzyl)amino)benzoate (43d)
Biological Activity
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate, also known by its CAS number 1566-96-7, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H12Cl2N2O3
- Molecular Weight : 339.17 g/mol
- Melting Point : 168-170 °C
- Predicted Boiling Point : 386.9 °C
- Density : 1.464 g/cm³
- pKa : 12.71
These properties suggest that the compound possesses a stable structure conducive to biological interactions.
Research indicates that this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cathepsin B, which is implicated in several diseases including cancer and arthritis. The binding of these compounds to the active site of cathepsin B can prevent substrate hydrolysis, thus inhibiting its activity .
- Antimicrobial Properties : The compound has been evaluated for its antifungal activity against various strains. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on fungal growth, suggesting that this compound may also exhibit antifungal properties .
Antifungal Activity
A study conducted on structurally related compounds revealed that certain derivatives exhibited high antifungal activity against strains such as Aspergillus niger and Candida albicans. These findings indicate that this compound could be explored further for its potential as an antifungal agent .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of this compound based on its molecular structure. These studies utilize computational models to correlate chemical structure with biological activity, providing insights into how modifications to the compound's structure could enhance its effectiveness against specific targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H12Cl2N2O3 |
| Molecular Weight | 339.17 g/mol |
| Melting Point | 168-170 °C |
| Density | 1.464 g/cm³ |
| pKa | 12.71 |
| Biological Activity | Effectiveness |
|---|---|
| Antifungal | Significant against various strains |
| Enzyme Inhibition (Cathepsin B) | Potential therapeutic target |
Q & A
Q. Key Considerations :
- Purification via column chromatography (hexane/EtOAc gradients) resolves unreacted intermediates.
- Monitor progress using TLC (Rf ~0.6 in hexane/EtOH 1:1) .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?
Answer:
Techniques and Diagnostic Markers :
Advanced Tip : For ambiguous crystallographic data (e.g., twinning), employ SHELXD/SHELXE for robust phasing .
How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Answer:
Methodological Framework :
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).
Validate Target Engagement :
- Perform competitive binding assays with radiolabeled ligands (e.g., [3H]-labeled analogs).
Address Lipophilicity Bias :
Case Study : Inconsistent IC50 values in kinase inhibition assays may arise from variations in ATP concentrations; normalize results to 1 mM ATP .
What strategies are recommended for refining crystallographic data when encountering disorder or twinning in this compound?
Answer:
Stepwise Refinement Approach :
Initial Model : Use SHELXL for isotropic refinement, prioritizing high-resolution data (<1.8 Å).
Disorder Handling :
- Split occupancy for disordered dichlorophenyl rings (e.g., 70:30 ratio) with DFIX restraints on bond lengths.
Twinning Correction :
- Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning (Hooft parameter >0.4).
Validation : Check R1/wR2 convergence (<5% discrepancy) and validate with R-free values .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?
Answer:
SAR Strategies :
Substituent Modulation :
- Replace 3,4-dichlorophenyl with 4-CF3 or 3-OCF3 groups to enhance hydrophobic interactions (Δ logP ~1.2) .
Bioisosteric Replacement :
- Substitute the methyl ester with a carboxylic acid to improve aqueous solubility (e.g., pKa ~4.2) for CNS applications .
Data-Driven Example : Analogous compounds (e.g., sulfonylurea derivatives) show herbicidal activity via acetolactate synthase inhibition; test similar targets via enzyme kinetics .
What computational tools and experimental assays are most effective for predicting and validating the metabolic stability of this compound?
Answer:
Integrated Workflow :
In Silico Prediction :
- Use SwissADME to estimate CYP450 metabolism (e.g., CYP2C9 liability due to ester groups).
In Vitro Validation :
- Incubate with human liver microsomes (HLM) and quantify half-life (t1/2) via LC-MS.
Q. Key Metrics :
- Optimal metabolic stability: t1/2 >60 minutes in HLM assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
